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Compound of Interest

Diethyl 4-
Compound Name:
methoxybenzylphosphonate

Cat. No.: B072831

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Diethyl 4-
methoxybenzylphosphonate (CAS No: 1145-93-3), a key intermediate in various organic
syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, offering insights for compound characterization and quality
control in research and development settings.

Compound Overview

IUPAC Name: Diethyl (4-methoxybenzyl)phosphonate Molecular Formula: C12H1904P
Molecular Weight: 258.25 g/mol [1] Chemical Structure:

Spectral Data Summary

The following sections present the available and predicted spectral data for Diethyl 4-
methoxybenzylphosphonate. The data is organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimentally verified NMR data for Diethyl 4-methoxybenzylphosphonate is not
readily available in the public domain. The following data is predicted based on the analysis of
its chemical structure and comparison with similar compounds.
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Table 1: Predicted *H NMR Spectral Data

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Assignment Constant (J,
(5, ppm)
Hz)
Ar-H (ortho to
~7.20 d 2H ~8.5
CH2)
Ar-H (ortho to
~6.85 d 2H ~8.5
OCHs5)
~7.1 (H-H), ~7.1
~4.00 dq 4H P-O-CH2-CHs
(H-P)
~3.78 S 3H O-CHs -
~3.10 d 2H Ar-CHz-P ~21.0
~1.25 t 6H P-O-CH2-CHs ~7.1
Table 2: Predicted 13C NMR Spectral Data
Chemical Shift (6, ppm) Assighment

~158.5

C-OCHs

~130.0 (d, J = 6 Hz)

Ar-C (ortho to CH2)

~124.0 (d, J = 3 Hz)

Ar-C (ipso)

~114.0 Ar-C (ortho to OCHs)
~62.0 (d, J = 7 Hz) P-O-CH2-CHs
~55.2 O-CHs
~33.5(d, J = 138 Hz) Ar-CHz-P
~16.5 (d, J =6 Hz) P-O-CH2-CHs
Infrared (IR) Spectroscopy
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The IR spectrum of Diethyl 4-methoxybenzylphosphonate would be expected to show the

following characteristic absorption bands.

Table 3: Infrared (IR) Spectral Data

Functional Group

Wavenumber (cm~2) Intensity .

Assignment
~3050-3000 Medium Aromatic C-H Stretch
~2980-2850 Strong Aliphatic C-H Stretch
~1610, ~1510 Medium-Strong Aromatic C=C Bending
~1245 Strong P=0 Stretch
~1240 Strong Aryl-O Stretch (asymmetric)
~1050-1020 Strong P-O-C Stretch
~1030 Strong Aryl-O Stretch (symmetric)

Mass Spectrometry (MS)

The mass spectrum of Diethyl 4-methoxybenzylphosphonate is characterized by a

molecular ion peak and a prominent fragment corresponding to the stable 4-methoxybenzyl

cation.

Table 4: Mass Spectrometry (MS) Data

miz Relative Intensity Proposed Fragment
258 Moderate [M]* (Molecular lon)

_ [CH30-CsHa-CHz]* (4-
121 High

methoxybenzyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b072831?utm_src=pdf-body
https://www.benchchem.com/product/b072831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

o Dissolve approximately 10-20 mg of Diethyl 4-methoxybenzylphosphonate in 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, Acetone-de).

o Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
e 'HNMR:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

e 1BC NMR:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a
larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

Integrate the peaks in the *H NMR spectrum.
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e Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the
signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable
sampling accessory (e.g., ATR or transmission).

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the liquid Diethyl 4-methoxybenzylphosphonate sample directly
onto the ATR crystal, ensuring complete coverage of the crystal surface.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal.

e Collect the sample spectrum.

e Typically, 16-32 scans are co-added at a resolution of 4 cm~? over the range of 4000-400
cm~L,

Data Processing:

e The instrument software automatically subtracts the background spectrum from the sample
spectrum.

« ldentify the wavenumbers of the major absorption bands.

o Correlate these absorption bands with known functional group vibrations to confirm the
structure of the compound.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b072831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

e Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a volatile organic solvent
(e.g., methanol, acetonitrile).

e If using a direct infusion method, load the sample solution into a syringe for introduction into
the ion source. If using a chromatographic inlet, inject the sample into the chromatograph.

Data Acquisition (Electron lonization - El for GC-MS):

The sample is vaporized and introduced into the ion source.

e The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

e The resulting ions are accelerated and separated by the mass analyzer based on their mass-
to-charge (m/z) ratio.

e A mass spectrum is generated by plotting the relative abundance of ions as a function of
their m/z ratio.

Data Analysis:
« |dentify the molecular ion peak ([M]*) to confirm the molecular weight of the compound.
» Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

o Propose structures for the observed fragments to gain further structural information and
confirm the identity of the compound.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectral analysis of an organic
compound like Diethyl 4-methoxybenzylphosphonate.
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Caption: Workflow for the synthesis, purification, and spectral analysis of Diethyl 4-
methoxybenzylphosphonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl-4-methoxybenzylphosphonate
https://www.benchchem.com/product/b072831#diethyl-4-methoxybenzylphosphonate-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b072831#diethyl-4-methoxybenzylphosphonate-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b072831#diethyl-4-methoxybenzylphosphonate-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b072831#diethyl-4-methoxybenzylphosphonate-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b072831?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

